molecular formula C22H19BrO3 B017110 2-Bromo-3',5'-dibenzyloxyacetphenone CAS No. 28924-18-7

2-Bromo-3',5'-dibenzyloxyacetphenone

Cat. No.: B017110
CAS No.: 28924-18-7
M. Wt: 411.3 g/mol
InChI Key: JIQMOQSQAVBFLO-UHFFFAOYSA-N
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Description

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one is an organic compound with a complex structure that includes phenylmethoxy groups and a bromoethanone moiety

Scientific Research Applications

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3,5-Bis(phenylmethoxy)phenyl)ethan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanol.

    Oxidation: Formation of phenolic derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(phenylmethoxy)phenyl)-2-chloroethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3,5-Bis(phenylmethoxy)phenyl)-2-iodoethan-1-one: Similar structure but with an iodine atom instead of bromine.

    1-(3,5-Bis(phenylmethoxy)phenyl)-2-fluoroethan-1-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO3/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQMOQSQAVBFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183126
Record name 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one
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Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28924-18-7
Record name 1-[3,5-Bis(phenylmethoxy)phenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28924-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one
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Record name 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethan-1-one
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Record name 1-(3,5-BIS(PHENYLMETHOXY)PHENYL)-2-BROMOETHANONE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-[3,5-bis(benzyloxy)phenyl]ethanone (5 g, 15.04 mmol) in tetrahydrofuran (60 mL) and methanol (35 mL) was added tetrabutylammonium tribromide (7.25 g, 15.04 mmol) in tetrahydrofuran (20 mL) at room temperature. The reaction mixture was stirred for 24 hours and the solvent removed in vacuo. The residue was dissolved in ethyl acetate (100 mL) and washed with water (2×50 mL). The combined organic extracts were dried over magnesium sulfate and concentrated to afford the desired compound as a yellow oil in quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.4 mL (46 mmol) of Br2 in 45 mL of CHCl3 was added dropwise over 1 h to a chilled, stirring solution of 9.66 g (29 mmol) of 3′,5′-dibenzyloxyacetophenone (45) in 40 mL of CHCl3. The resulting solution was allowed to warm to room temperature over 1 hour with good stirring, then poured into 100 mL of cold H2O and transferred to a separatory funnel where the CHCl3 fraction was isolated, washed with brine solution, dried (Na2SO4), filtered, and concentrated to 10.8 g. This material was applied to 500 g of silica gel, eluting with CHCl3 to obtain 2.65 g (22%) of compound 46 as a white solid. 1H NMR (CDCl3) δ 4.39 (s, 2H), 5.08 (s, 4H), 6.85 (t, 1H, J=2.1 Hz), 7.20 (d, 2H, J=2.4 Hz), 7.31-7.44 (m, 10H).
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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